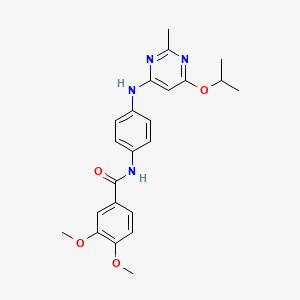

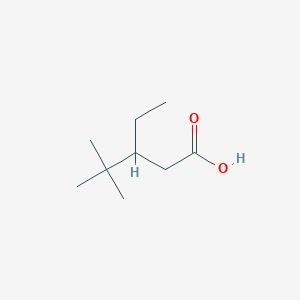

![molecular formula C22H24N2O4 B2671572 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide CAS No. 851403-69-5](/img/structure/B2671572.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide, commonly known as DPA-714, is a selective ligand for imaging the translocator protein 18 kDa (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein, which is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. The expression of TSPO is upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a potential target for imaging and therapeutic interventions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide and its derivatives are synthesized through various chemical processes, such as photocyclization, chlorination, and dechlorination reactions. These compounds are analyzed using X-ray crystallography to confirm their molecular structures and to understand their cis conformation due to intramolecular hydrogen bonds, which is critical for their biological activity (Stuart et al., 1987; Matiadis et al., 2013).

Anticancer Activity

A significant application of these compounds is in the development of anticancer agents. Specific derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell growth. These compounds demonstrate potential as "minimal" DNA-intercalating agents, showing promising results in solid tumor models. Their anticancer activity is attributed to their ability to interact with DNA and disrupt cancer cell proliferation (Atwell et al., 1989; Deady et al., 2003).

Antimicrobial and Antibacterial Activity

These compounds also exhibit antimicrobial and antibacterial activities. Synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on molecular hybridization approaches shows significant in vitro antibacterial activity against various bacteria strains. Such properties make them valuable for developing new antibacterial drugs (Largani et al., 2017).

Antiprotozoal and Antioxidant Properties

Quinoxaline derivatives have been evaluated for their antiprotozoal activities, showing promise against Trypanosoma cruzi, the causative agent of Chagas disease. Additionally, these compounds display antioxidant properties, which are beneficial in reducing oxidative stress and may contribute to their therapeutic potential in various diseases (Patel et al., 2017).

Cardiovascular Applications

Some derivatives have been synthesized to explore their cardiovascular activities, particularly as calcium channel antagonists. These compounds could offer new therapeutic options for treating cardiovascular diseases by modulating calcium channels, which play a crucial role in heart function and blood pressure regulation (Gupta & Misra, 2008).

Eigenschaften

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZBRDFKMNGCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)

![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)

![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

amine](/img/structure/B2671510.png)